molecular formula C10H13NO B12814328 4,4-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine

4,4-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine

Cat. No.: B12814328
M. Wt: 163.22 g/mol
InChI Key: USHWKDCYTSQKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as molecular iodine or ruthenium carbene complexes may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce dihydropyridine derivatives .

Scientific Research Applications

4,4-Dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine is unique due to its specific ring fusion and the presence of dimethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4,4-dimethyl-2,3-dihydropyrano[3,2-c]pyridine

InChI

InChI=1S/C10H13NO/c1-10(2)4-6-12-9-3-5-11-7-8(9)10/h3,5,7H,4,6H2,1-2H3

InChI Key

USHWKDCYTSQKHF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=C1C=NC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.